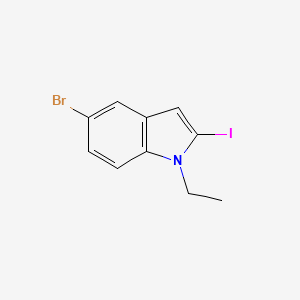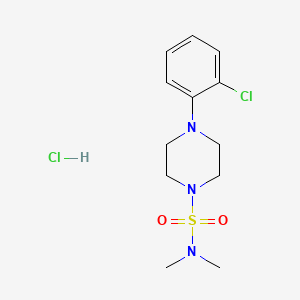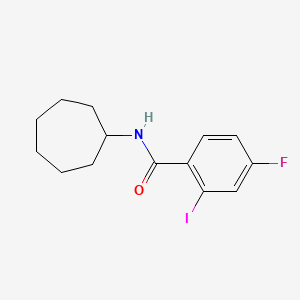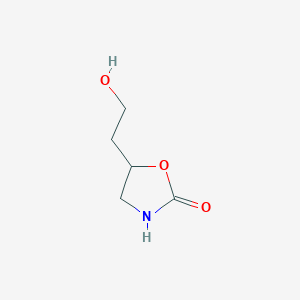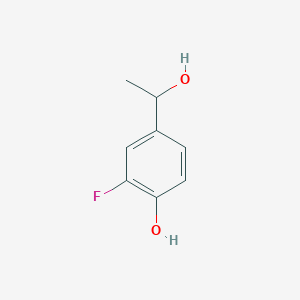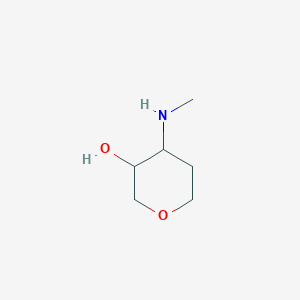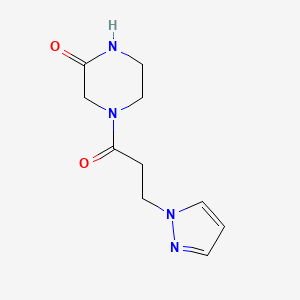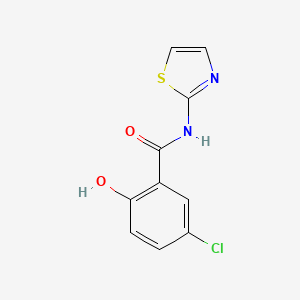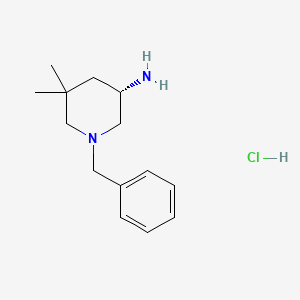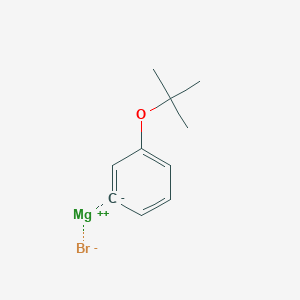
(3-t-Butoxyphenyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-t-Butoxyphenyl)magnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a (3-t-butoxyphenyl) group. This unique structure imparts specific reactivity and properties to the compound, making it valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3-t-Butoxyphenyl)magnesium bromide is typically prepared through the reaction of 3-t-butoxyphenyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
3-t-Butoxyphenyl bromide+Mg→(3-t-Butoxyphenyl)magnesium bromide
Industrial Production Methods
On an industrial scale, the preparation of this compound follows similar principles but involves larger quantities and more controlled conditions. The use of automated reactors and precise control of temperature and pressure ensures the efficient production of the compound. The purity of the final product is critical, and various purification techniques, such as distillation and crystallization, are employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3-t-Butoxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in nucleophilic substitution reactions with various electrophiles.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
The compound commonly reacts with electrophiles such as aldehydes, ketones, and esters under anhydrous conditions. The reactions are typically carried out in solvents like THF or diethyl ether. Acidic workup is often required to protonate the intermediate products and obtain the final alcohols.
Major Products Formed
Alcohols: Formed through nucleophilic addition to carbonyl compounds.
Coupled Products: Resulting from reactions with organic halides.
Applications De Recherche Scientifique
(3-t-Butoxyphenyl)magnesium bromide has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Employed in the synthesis of biologically active molecules for research purposes.
Mécanisme D'action
The mechanism of action of (3-t-Butoxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The high electron density on the carbon atom makes it a strong nucleophile, capable of attacking carbonyl groups and other electrophiles. The reaction proceeds through the formation of a tetrahedral intermediate, which is then protonated to yield the final product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylmagnesium bromide
- 3-Methoxyphenylmagnesium bromide
- 4-Fluorophenylmagnesium bromide
Uniqueness
(3-t-Butoxyphenyl)magnesium bromide is unique due to the presence of the t-butoxy group, which imparts steric hindrance and influences the reactivity of the compound. This makes it particularly useful in selective reactions where control over the reaction pathway is desired.
Propriétés
IUPAC Name |
magnesium;(2-methylpropan-2-yl)oxybenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O.BrH.Mg/c1-10(2,3)11-9-7-5-4-6-8-9;;/h4-5,7-8H,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIAJYDRMJICMO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

